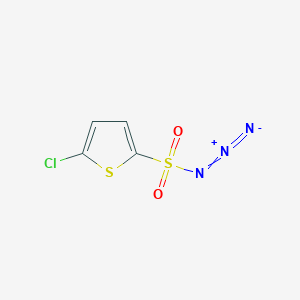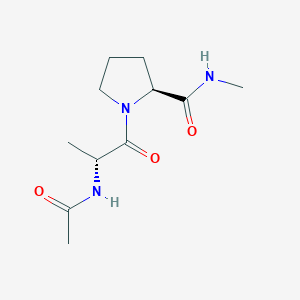
1-Methyl-1H-1,3-benzazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-1,3-benzazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,3-benzazaphosphole can be synthesized through several methods. One common approach involves the cyclocondensation of N-methyl-2-phosphinoanilines with dimethylformamide dimethylacetal (DMFA) . Another method includes the phosphonylation of 2-bromo-formylanilides with triethyl phosphite in the presence of a palladium catalyst, followed by reduction with lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-1,3-benzazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-1,3-benzazaphosphole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-1,3-benzazaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1H-1,3-Benzazaphosphole: Similar in structure but lacks the methyl group at the nitrogen atom.
1,2-Dimethyl-1,3-benzazaphosphole: Contains an additional methyl group, which can influence its reactivity and stability.
Uniqueness: 1-Methyl-1H-1,3-benzazaphosphole is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over these properties .
Eigenschaften
CAS-Nummer |
84759-25-1 |
|---|---|
Molekularformel |
C8H8NP |
Molekulargewicht |
149.13 g/mol |
IUPAC-Name |
1-methyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C8H8NP/c1-9-6-10-8-5-3-2-4-7(8)9/h2-6H,1H3 |
InChI-Schlüssel |
OPWAGKVVDAXDHR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=PC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)




